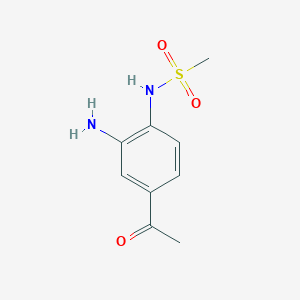

4'-Acetyl-2'-aminomethanesulfonanilide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O3S |

|---|---|

Molecular Weight |

228.27 g/mol |

IUPAC Name |

N-(4-acetyl-2-aminophenyl)methanesulfonamide |

InChI |

InChI=1S/C9H12N2O3S/c1-6(12)7-3-4-9(8(10)5-7)11-15(2,13)14/h3-5,11H,10H2,1-2H3 |

InChI Key |

BWQPJLBBPOSJFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)NS(=O)(=O)C)N |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 4 Acetyl 2 Aminomethanesulfonanilide

Retrosynthetic Analysis and Strategic Disconnections of the Molecular Framework

A retrosynthetic analysis of 4'-Acetyl-2'-aminomethanesulfonanilide allows for the logical deconstruction of the target molecule into simpler, commercially available starting materials. The key disconnections involve the carbon-nitrogen bond of the sulfonamide, the carbon-nitrogen bond of the aniline (B41778), and the carbon-carbon bond of the acetyl group.

Considerations for Acetyl Group Introduction via Acylation Reactions

The introduction of the acetyl group is typically achieved through a Friedel-Crafts acylation reaction. A primary retrosynthetic disconnection breaks the bond between the aromatic ring and the acetyl group, leading to a substituted aniline precursor and an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640). The timing of this acylation is critical. Performing the acylation on an aniline derivative requires consideration of the directing effects of the existing substituents. An amino group is a strong activating group and an ortho-, para-director. Therefore, to achieve the desired 4'-acetylation, the amino group often needs to be protected to modulate its activating effect and prevent side reactions.

A common strategy involves the acetylation of a precursor aniline, followed by further functionalization. For instance, starting with a para-substituted acetanilide (B955) allows for the subsequent introduction of the amino and methanesulfonamido groups at the ortho and meta positions, respectively, guided by the directing effect of the acetylamino group.

Strategies for the Construction of the Aminomethanesulfonanilide Moiety

The formation of the aminomethanesulfonanilide moiety is a pivotal step in the synthesis. This can be approached by two main disconnection strategies:

Disconnection of the Sulfonamide N-S Bond: This is the most common approach, involving the reaction of a substituted aniline with methanesulfonyl chloride. In the context of this compound, this would entail the sulfonylation of a 4-acetyl-1,2-diaminobenzene derivative. However, the presence of two amino groups would lead to a mixture of products. A more controlled approach involves the selective protection of one amino group or the introduction of the sulfonamide group before the second amino group is revealed.

Disconnection of the Aryl-N Bond: This strategy involves the coupling of a pre-formed aminomethanesulfonamide with a suitable aryl electrophile. While less common for this specific target, catalytic cross-coupling reactions could potentially be employed.

A plausible synthetic route involves starting with a nitroaniline derivative. For example, beginning with 2-nitroaniline, one could perform a sulfonylation reaction with methanesulfonyl chloride. The nitro group can then be reduced to an amino group, followed by the introduction of the acetyl group at the para position. The order of these steps is crucial to ensure the correct regiochemistry. A synthesis of 2-amino-N-(3,4-dichlorobenzyl)benzenesulfonamide has been reported via the reduction of the corresponding 2-nitrobenzenesulfonamide (B48108) with iron in acetic acid, suggesting a viable pathway for the reduction step. prepchem.com

Design of Convergent and Linear Synthetic Pathways

Both convergent and linear synthetic strategies can be envisioned for the synthesis of this compound.

Development of Optimized Synthetic Routes

The development of an optimized synthetic route for this compound focuses on maximizing yield, minimizing the number of steps, and ensuring the use of readily available and cost-effective reagents.

Multi-Step Reaction Sequences and Reaction Condition Optimization

A plausible and optimized multi-step linear synthesis is outlined below, with a focus on reaction conditions that can be fine-tuned for optimal performance.

Proposed Linear Synthetic Route:

Protection of 4-Aminoacetophenone: The synthesis could commence with the protection of the amino group of 4-aminoacetophenone. Acetylation with acetic anhydride is a common and efficient method to form the corresponding acetanilide. This protection moderates the activating effect of the amino group and directs subsequent electrophilic substitution.

Nitration: The resulting 4'-acetylacetanilide can then be nitrated. The acetylamino group is an ortho-, para-director. Since the para position is blocked, nitration is expected to occur at the ortho position (position 3). Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, can be employed, with careful temperature control to avoid side reactions.

Hydrolysis of the Protecting Group: The acetyl protecting group on the nitrogen can be removed by acidic or basic hydrolysis to yield 4-acetyl-2-nitroaniline.

Reduction of the Nitro Group: The nitro group is then reduced to an amino group to give 4-acetyl-1,2-diaminobenzene. A variety of reducing agents can be used, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with palladium on carbon. The choice of reducing agent will depend on the compatibility with the acetyl group.

Selective Sulfonylation: The final step is the selective sulfonylation of the amino group at the 2-position with methanesulfonyl chloride. The two amino groups in 4-acetyl-1,2-diaminobenzene will have different reactivities due to the electronic effects of the acetyl group. The amino group at the 2-position is ortho to the electron-withdrawing acetyl group, making it less nucleophilic than the amino group at the 1-position. This difference in reactivity could be exploited for selective sulfonylation under carefully controlled conditions, such as using a limited amount of methanesulfonyl chloride and a suitable base like pyridine (B92270).

Table 1: Proposed Linear Synthetic Route and Potential Optimization Parameters

| Step | Reaction | Reagents and Conditions | Key Optimization Parameters |

| 1 | Protection | 4-Aminoacetophenone, Acetic Anhydride | Reaction time, temperature, and stoichiometry of acetic anhydride. |

| 2 | Nitration | 4'-Acetylacetanilide, HNO₃/H₂SO₄ | Temperature control, rate of addition of nitrating mixture. |

| 3 | Deprotection | 4'-Acetyl-3'-nitroacetanilide, Acid or Base | Choice of acid or base, concentration, temperature, and reaction time. |

| 4 | Reduction | 4-Acetyl-2-nitroaniline, SnCl₂/HCl or H₂/Pd-C | Choice of reducing agent, catalyst loading, hydrogen pressure, and solvent. |

| 5 | Sulfonylation | 4-Acetyl-1,2-diaminobenzene, Methanesulfonyl chloride, Pyridine | Stoichiometry of methanesulfonyl chloride, reaction temperature, and choice of base. |

Investigation of Catalytic Systems in Bond Formation and Functionalization

Catalytic methods can offer milder reaction conditions, higher selectivity, and improved yields in the synthesis of this compound.

Catalytic Acylation: While Friedel-Crafts acylation is traditionally performed with stoichiometric amounts of a Lewis acid catalyst like aluminum chloride, the development of more efficient catalytic systems is an active area of research. Heterogeneous catalysts or milder Lewis acids could be investigated to improve the environmental footprint and simplify the workup of the acylation step.

Catalytic Sulfonamidation: The formation of the sulfonamide bond can also be facilitated by catalytic methods. While the reaction of an amine with a sulfonyl chloride is generally efficient, alternative methods are being explored. For instance, transition metal-catalyzed cross-coupling reactions of aryl halides with aminomethanesulfonamide could be a potential convergent approach, although this would require the synthesis of the appropriate precursors.

Catalytic Reduction: The reduction of the nitro group is often carried out using catalytic hydrogenation. The choice of catalyst (e.g., palladium, platinum, or nickel) and support can significantly influence the reaction's efficiency and selectivity. Optimization of catalyst loading, hydrogen pressure, and solvent can lead to high yields and clean conversions.

Table 2: Potential Catalytic Systems for Key Transformations

| Transformation | Catalytic System | Potential Advantages |

| Friedel-Crafts Acylation | Zeolites, Solid Acid Catalysts | Reusability, reduced waste, milder conditions. |

| Sulfonamide Formation | Copper or Palladium Catalysts | Potential for convergent synthesis via cross-coupling. |

| Nitro Group Reduction | Pd/C, PtO₂, Raney Ni | High efficiency, clean reaction, mild conditions. |

Implementation of Green Chemistry Principles in Synthetic Strategies

The integration of green chemistry principles into the synthesis of this compound is paramount for developing environmentally benign and economically viable processes. Key areas of focus include the use of safer solvents, the development of catalytic reactions to minimize waste, and the improvement of energy efficiency.

Traditional amide and sulfonamide syntheses often employ stoichiometric amounts of activating reagents and hazardous solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). Greener alternatives aim to mitigate these issues. For the synthesis of a molecule like this compound, this could involve several innovative approaches:

Catalytic Amidation: Replacing stoichiometric reagents with catalytic systems is a core principle of green chemistry. Boric acid, for instance, has been shown to be an effective catalyst for the direct amidation of carboxylic acids and amines, often under solvent-free conditions. While the synthesis of this compound involves a sulfonyl chloride, analogous catalytic approaches for sulfonamide formation are an active area of research.

Use of Greener Solvents: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME) are increasingly used as replacements for more hazardous solvents. acs.org For the synthesis of this compound, exploring the feasibility of such solvents is a key green chemistry objective.

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction times and reducing energy consumption. researchgate.net This technique can be particularly beneficial for the sulfonylation reaction required to form the target compound, potentially leading to higher yields in shorter timeframes compared to conventional heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. This involves minimizing the use of protecting groups and choosing reactions that generate minimal byproducts.

The following table illustrates the application of green chemistry principles to the synthesis of a sulfonamide, with hypothetical data for this compound synthesis.

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Potential Impact on Synthesis of this compound |

|---|---|---|---|

| Prevention (Waste Reduction) | Use of stoichiometric activating agents leading to significant salt byproducts. | Catalytic reaction with high turnover number. | Reduced inorganic waste streams. |

| Atom Economy | Lower atom economy due to byproducts from activating agents. | Direct catalytic sulfonamidation (hypothetical) with water as the only byproduct. | More efficient use of starting materials. |

| Less Hazardous Chemical Syntheses | Use of corrosive sulfonyl chlorides and hazardous solvents (e.g., DCM). | In-situ generation of the reactive species or use of less hazardous sulfonating agents. | Improved operator safety and reduced environmental contamination. |

| Safer Solvents and Auxiliaries | Use of chlorinated or reprotoxic dipolar aprotic solvents (e.g., DMF). | Use of bio-based solvents like 2-MeTHF or water. mdpi.com | Reduced environmental impact and easier solvent recycling. |

| Design for Energy Efficiency | Prolonged heating under reflux. | Microwave-assisted or flow chemistry synthesis. researchgate.net | Shorter reaction times and lower energy consumption. |

Comparative Analysis of Novel and Established Synthetic Approaches

A comparative analysis of different synthetic routes is essential for selecting the most efficient, cost-effective, and environmentally friendly method for producing this compound. An "established" approach would typically involve the reaction of 2-aminoacetophenone (B1585202) with methanesulfonyl chloride in the presence of a base like pyridine or triethylamine (B128534) in a chlorinated solvent. "Novel" approaches would incorporate green chemistry principles.

The following table provides a comparative analysis of a hypothetical established route and a novel, greener route for the synthesis of this compound.

| Parameter | Established Approach (e.g., Schotten-Baumann conditions) | Novel Approach (e.g., Catalytic, Green Solvent) |

|---|---|---|

| Reagents | 2-aminoacetophenone, methanesulfonyl chloride, pyridine/triethylamine | 2-aminoacetophenone, methanesulfonyl chloride, solid-supported base or reusable catalyst |

| Solvent | Dichloromethane (DCM) or Chloroform | 2-Methyltetrahydrofuran (2-MeTHF) or solvent-free |

| Reaction Time | 6-12 hours | 1-3 hours (potentially with microwave irradiation) |

| Yield | 75-85% | 85-95% |

| Purity (crude) | 80-90% | >90% |

| Process Mass Intensity (PMI) | High (e.g., >100) | Low (e.g., <50) |

| Environmental, Health & Safety (EHS) Concerns | Use of hazardous solvent and corrosive base. | Use of a safer, bio-based solvent and a more benign base. |

Purification and Isolation Methodologies for Synthetic Intermediates and the Target Compound

The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the final product meets the required purity standards. Common techniques include crystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Crystallization: This is often the preferred method for purifying solid compounds on a large scale due to its cost-effectiveness and efficiency. The choice of solvent is crucial for successful crystallization. For a compound like this compound, a solvent screen would be performed to identify a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Alcohols such as ethanol (B145695) or isopropanol, often mixed with water, are commonly used for the crystallization of sulfonamides. google.com The morphology of the crystals can be influenced by the solvent and cooling rate.

Column Chromatography: For laboratory-scale purification and for separating complex mixtures, column chromatography is a versatile technique. Silica gel is a common stationary phase for the purification of moderately polar compounds like anilides and sulfonamides. The choice of eluent (mobile phase) is determined by the polarity of the compound and its impurities. A gradient of solvents, such as a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate), is often used to achieve optimal separation. Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the purification.

Preparative HPLC: For achieving very high purity, especially for analytical standards or in the final stages of purification, preparative HPLC can be employed. This technique offers high resolution but is generally more expensive and less scalable than crystallization.

The purification of intermediates, such as the starting 2-aminoacetophenone, may also be necessary to ensure the final product's purity. Distillation or recrystallization are common methods for purifying starting materials.

The following table summarizes the applicability of different purification techniques.

| Technique | Applicability | Advantages | Disadvantages |

|---|---|---|---|

| Crystallization | Purification of the final product and solid intermediates. | Scalable, cost-effective, can yield high-purity material. | Solvent selection can be challenging; may not remove all impurities. |

| Column Chromatography | Laboratory-scale purification of intermediates and the final product. | Versatile, can separate complex mixtures. | Can be time-consuming, uses large volumes of solvent, less scalable. |

| Preparative HPLC | Final purification step for achieving very high purity. | High resolution and purity. | Expensive, not easily scalable. |

Iv. Advanced Mechanistic Studies and Chemical Reactivity of 4 Acetyl 2 Aminomethanesulfonanilide

Elucidation of Reaction Mechanisms for Key Chemical Transformations

Currently, there are no published studies that elucidate the reaction mechanisms for key chemical transformations involving 4'-Acetyl-2'-aminomethanesulfonanilide. Research detailing its participation in reactions such as nucleophilic or electrophilic substitution, addition, elimination, or rearrangement is not available.

Kinetic and Thermodynamic Parameters of Reactivity Profiles

Specific kinetic and thermodynamic data for the reactivity of this compound are absent from the scientific literature. Consequently, no data tables for reaction rates, activation energies, or enthalpy and entropy of reaction for this compound can be provided.

Characterization of Transient Reaction Intermediates

There is no available research on the characterization of transient reaction intermediates formed during chemical reactions of this compound. Spectroscopic or computational evidence for the existence of any intermediates is not documented.

Influence of Solvent Effects and Catalysis on Reaction Pathways

Information regarding the influence of solvent effects and catalysis on the reaction pathways of this compound is not present in the reviewed literature. Studies detailing how different solvents or catalysts might alter the kinetics, mechanism, or product distribution of its reactions have not been reported.

Due to the lack of specific research on this compound, no interactive data tables can be generated.

V. Computational Chemistry and Quantum Mechanical Investigations of 4 Acetyl 2 Aminomethanesulfonanilide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules and predict a wide array of properties with a favorable balance of accuracy and computational cost.

A fundamental step in computational analysis is the determination of the most stable three-dimensional arrangement of atoms in a molecule. Geometry optimization calculations, typically performed using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), identify the minimum energy structure. For a flexible molecule like 4'-Acetyl-2'-aminomethanesulfonanilide, with several rotatable bonds, a conformational analysis is crucial. This involves systematically rotating key dihedral angles (e.g., around the S-N, N-C, and C-C bonds) to map the potential energy surface and identify all low-energy conformers. Studies on similar molecules, such as benzenesulfonamides, have used this approach to determine the preferred orientation of the sulfonamide group relative to the aromatic ring. unibo.it The results of such an analysis would reveal the most probable shapes the molecule adopts, which is critical for understanding its interactions with other molecules.

Table 1: Hypothetical Optimized Geometrical Parameters for a Stable Conformer of this compound (Illustrative) This table is for illustrative purposes to show the type of data generated from a DFT geometry optimization. Actual values would require specific calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | S-O1 | 1.45 Å |

| S-N1 | 1.65 Å | |

| N1-C(Aryl) | 1.42 Å | |

| C(Aryl)-C(Acetyl) | 1.49 Å | |

| C=O(Acetyl) | 1.23 Å | |

| Bond Angle | O-S-O | 120.5° |

| S-N-C(Aryl) | 125.0° | |

| Dihedral Angle | C(Aryl)-S-N-C(Aryl) | 75.0° |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. DFT calculations provide detailed visualizations of these orbitals, showing their distribution across the molecule. For this compound, one might expect the HOMO to be localized on the electron-rich aminobenzenoid ring, while the LUMO could be distributed over the acetyl and sulfonyl groups, which are electron-withdrawing. Analysis of the electron density distribution reveals the charge distribution and identifies electron-rich and electron-poor regions within the molecule.

Table 2: Hypothetical FMO Energies for this compound (Illustrative) This table illustrates the kind of data obtained from FMO analysis.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule from the perspective of an approaching electrophile or nucleophile. The ESP map is plotted onto the molecule's electron density surface, with colors indicating different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), such as around the oxygen atoms of the acetyl and sulfonyl groups. Blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), often found around hydrogen atoms, particularly the amino N-H. This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital in supramolecular chemistry and biological recognition.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Sampling

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation in a given environment (e.g., in a solvent or within a crystal lattice). For this compound, an MD simulation in an aqueous solution could reveal its solvation structure, the stability of its different conformers in a polar environment, and the dynamics of intramolecular hydrogen bonds. Such simulations are essential for understanding how the molecule behaves in a realistic biological or chemical system. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) for Experimental Validation

Quantum mechanical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to validate the computed structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts with good accuracy. cyberleninka.ru By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can obtain theoretical chemical shifts that aid in the assignment of experimental spectra.

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to a molecule's infrared (IR) and Raman spectra. researchgate.net These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, are invaluable for assigning the vibrational modes observed in experimental spectra. For instance, the characteristic stretching frequencies for the S=O, C=O, and N-H bonds in this compound could be precisely predicted. tandfonline.com

Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies (Illustrative) This table demonstrates the comparison between calculated and experimental spectroscopic data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3350 | 3345 |

| C=O Stretch (Acetyl) | 1680 | 1675 |

| SO₂ Asymmetric Stretch | 1340 | 1335 |

| SO₂ Symmetric Stretch | 1160 | 1155 |

Intermolecular Interaction Energy Calculations within Supramolecular Assemblies

Understanding how molecules interact with each other is fundamental to materials science and medicinal chemistry. For crystalline solids, computational methods can be used to calculate the energies of intermolecular interactions, such as hydrogen bonds and π-π stacking, that hold the molecules together in the crystal lattice. nih.gov High-level DFT calculations, often corrected for dispersion effects (e.g., using DFT-D methods), can quantify the strength of these interactions within dimers or larger molecular clusters extracted from the crystal structure. nih.gov This analysis helps to rationalize the observed crystal packing and understand the forces driving the formation of specific supramolecular architectures. For this compound, such calculations would quantify the strength of hydrogen bonds involving the sulfonamide N-H group and the acetyl C=O group, which are likely to be key interactions in its solid-state structure.

Vii. Advanced Materials Science Applications and Chemical Functionality

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

A survey of current literature reveals no specific studies detailing the use of 4'-Acetyl-2'-aminomethanesulfonanilide as a ligand in the synthesis of coordination polymers or metal-organic frameworks (MOFs). Coordination polymers are a class of compounds consisting of metal ions or clusters connected by organic ligands to form one-, two-, or three-dimensional structures. The versatility in the design of these materials allows for a wide range of applications, including in catalysis, gas storage, and separation.

Theoretically, this compound possesses several functional groups that could serve as coordination sites for metal ions. The amino group (-NH2), the acetyl group (-C(O)CH3), and the sulfonamide group (-SO2NH-) all have lone pairs of electrons that could potentially bond with metal centers. The specific coordination mode would depend on the metal ion used and the reaction conditions.

Table 1: Potential Coordination Sites in this compound for MOF and Coordination Polymer Synthesis

| Functional Group | Potential as a Ligand | Possible Coordination Modes |

|---|---|---|

| Amino Group (-NH₂) | Yes | The nitrogen atom can act as a Lewis base, donating its lone pair of electrons to a metal center. |

| Acetyl Group (-C(O)CH₃) | Yes | The carbonyl oxygen has lone pairs that can coordinate to a metal ion. |

The bifunctional nature of the molecule, with potential coordination sites at different ends, could theoretically lead to the formation of extended network structures characteristic of MOFs and coordination polymers. However, without experimental validation, the actual ability of this compound to form stable and porous frameworks remains a matter of scientific conjecture.

Potential as a Building Block in Polymeric or Supramolecular Systems

There is currently no published research on the use of this compound as a monomer or building block in the creation of polymeric or supramolecular systems. Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies.

The structure of this compound includes features that could facilitate supramolecular assembly. The presence of both hydrogen bond donors (the amino and sulfonamide N-H groups) and acceptors (the acetyl and sulfonamide oxygens) suggests the potential for the formation of intricate hydrogen-bonding networks. Furthermore, the aromatic rings could participate in π-π stacking interactions, another key non-covalent force in the construction of supramolecular architectures.

The deliberate assembly of molecules through these interactions could, in theory, lead to the formation of gels, liquid crystals, or other ordered materials. The specific architecture of such systems would be dependent on factors like solvent, temperature, and the presence of other interacting species.

Exploration of Photoresponsive or Optoelectronic Properties

An examination of scientific databases indicates that the photoresponsive and optoelectronic properties of this compound have not been investigated. Photoresponsive materials are those that change their properties upon exposure to light, while optoelectronic materials are involved in the interaction of light with electronic devices.

Compounds with extensive conjugated systems and donor-acceptor groups can exhibit interesting optical and electronic properties. While this compound contains aromatic rings, the conjugation is interrupted by the sulfonamide and amino-methane linkages. The acetyl group, being an electron-withdrawing group, and the amino group, an electron-donating group, could potentially lead to some charge-transfer characteristics within the molecule.

To possess significant photoresponsive or optoelectronic properties, molecules often need to undergo a change in their electronic structure or conformation upon light absorption. There is no clear indication from the structure of this compound that it would exhibit significant photochromism or other photoresponsive behaviors without further functionalization. Theoretical calculations, such as Density Functional Theory (DFT), could provide insights into its electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for predicting optoelectronic behavior. However, no such computational studies have been reported for this specific compound.

Development of Chemosensors Based on Specific Chemical Interactions

No studies have been found that report the development or application of this compound as a chemosensor. Chemosensors are molecules designed to detect the presence of specific chemical species (analytes) through a measurable signal, such as a change in color or fluorescence.

The design of a chemosensor requires a receptor unit that selectively binds to the target analyte and a signaling unit that transduces this binding event into an observable output. The functional groups within this compound, such as the amino and sulfonamide moieties, could potentially act as binding sites for certain ions or molecules through hydrogen bonding or coordination. For instance, the sulfonamide group is known to interact with various functional groups of protein residues.

For this compound to function as a chemosensor, this binding event would need to cause a change in the molecule's photophysical properties (e.g., absorption or emission spectra). This often requires the presence of a fluorophore or chromophore in close proximity to the binding site. As the compound itself is not intensely colored or fluorescent, its utility as a chemosensor would likely necessitate its incorporation into a larger, more complex system or its chemical modification to include a signaling component.

Viii. Future Directions and Emerging Research Avenues for 4 Acetyl 2 Aminomethanesulfonanilide

Integration with Automated Synthesis and Flow Chemistry Techniques

The integration of automated synthesis and flow chemistry represents a paradigm shift in chemical manufacturing, moving from traditional batch processes to continuous production. mdpi.com For 4'-Acetyl-2'-aminomethanesulfonanilide, these techniques could offer significant advantages in terms of reproducibility, scalability, and safety.

Flow chemistry, which involves the continuous movement of reagents through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com This level of control can lead to higher yields and purities of this compound, minimizing the formation of byproducts. Furthermore, the enclosed nature of flow reactors enhances safety, particularly when dealing with potentially hazardous reagents or intermediates.

Automated synthesis platforms can be programmed to perform multi-step syntheses of this compound and its derivatives with minimal human intervention. This not only increases throughput but also allows for the rapid generation of a library of related compounds for structure-activity relationship studies. The combination of automation and flow chemistry could enable the on-demand synthesis of this compound, a critical capability for applications in medicinal chemistry and materials science.

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Feature | Batch Chemistry | Flow Chemistry |

| Scalability | Often requires significant redevelopment for scale-up. | More easily scalable by extending reaction time or using parallel reactors. |

| Safety | Larger volumes of hazardous materials are handled at once. | Smaller reaction volumes at any given time reduce risk. |

| Process Control | More challenging to maintain uniform temperature and mixing. | Precise control over reaction parameters. |

| Reproducibility | Can be subject to variations between batches. | High degree of consistency and reproducibility. |

| Integration | Difficult to integrate with real-time analysis and purification. | Can be readily coupled with in-line analytical and purification techniques. |

High-Throughput Screening for Novel Chemical Reactivity Patterns

High-throughput screening (HTS) is a powerful methodology for rapidly assessing the biological activity or chemical reactivity of a large number of compounds. nih.govresearchgate.net While traditionally used in drug discovery, HTS can also be adapted to explore the chemical reactivity of this compound. By reacting it with a diverse library of reagents under a wide range of conditions, novel reaction pathways and unexpected reactivity patterns can be uncovered.

This approach could be particularly fruitful for identifying new catalytic applications or for discovering novel transformations of the functional groups present in this compound. For instance, the acetyl, amino, and methanesulfonanilide moieties could all participate in a variety of chemical reactions, and HTS could efficiently map out this reactivity landscape. The data generated from such screens can be used to build predictive models for its chemical behavior.

Table 2: Hypothetical High-Throughput Screening Array for this compound Reactivity

| Reagent Class | Reaction Type Explored | Potential Outcome |

| Oxidizing Agents | Oxidation of the acetyl group or aromatic ring. | Discovery of new synthesis pathways for derivatives. |

| Reducing Agents | Reduction of the acetyl group or nitro precursors. | Identification of selective reduction conditions. |

| Cross-Coupling Catalysts | Functionalization of the aromatic rings. | Development of novel methods for creating C-C or C-N bonds. |

| Enzymes | Biocatalytic transformations. | Enantioselective synthesis of chiral derivatives. |

Development of Advanced In-Situ Characterization Methods

Understanding the mechanism of a chemical reaction is crucial for its optimization and control. Advanced in-situ characterization techniques, which allow for the real-time monitoring of a reaction as it occurs, can provide invaluable mechanistic insights. For reactions involving this compound, techniques such as in-situ NMR, Raman spectroscopy, and mass spectrometry could be employed.

These methods can identify transient intermediates, determine reaction kinetics, and elucidate the influence of various parameters on the reaction pathway. When coupled with automated synthesis or flow chemistry systems, in-situ analysis enables rapid process optimization and the development of robust and efficient synthetic protocols for this compound.

Theoretical Insights Guiding Experimental Design and Discovery

Computational chemistry and theoretical modeling are becoming increasingly integral to the design and discovery of new molecules and reactions. nih.gov For this compound, computational studies can provide a deeper understanding of its electronic structure, conformational preferences, and reactivity.

Density functional theory (DFT) calculations, for example, can be used to predict the most likely sites of reaction, to calculate the energies of reaction intermediates and transition states, and to rationalize observed reactivity patterns. This theoretical guidance can help to prioritize experimental efforts, reducing the time and resources required to develop new synthetic methods or to discover novel applications for this compound. Molecular docking studies could also be employed to predict potential biological targets if this compound were to be explored for medicinal purposes. nih.gov

By combining these theoretical insights with the experimental power of automated synthesis, high-throughput screening, and in-situ characterization, the future exploration of this compound's chemical space can be pursued with unprecedented efficiency and precision.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4'-Acetyl-2'-aminomethanesulfonanilide, and how can researchers address challenges in achieving high purity?

- Methodological Answer : Synthesis typically involves sulfonylation and acetylation steps. Key challenges include controlling reaction temperatures to avoid side products (e.g., over-acetylation) and ensuring proper purification via column chromatography or recrystallization. Purity can be verified using HPLC with UV detection (≥98% purity threshold) .

- Critical Data :

- Common impurities: Unreacted sulfonamide intermediates or acetylated byproducts.

- Solvent systems for purification: Ethanol/water or dichloromethane/hexane mixtures.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the acetyl and sulfonamide moieties. For example, the acetyl group typically shows a singlet at ~2.1 ppm in -NMR .

- X-ray crystallography : Resolve structural ambiguities (e.g., bond angles at the sulfonamide nitrogen) using single-crystal diffraction data .

- IR spectroscopy : Identify characteristic S=O stretches (~1350–1300 cm) and N–H bends (~1600 cm) .

Q. What safety protocols are critical when handling this compound, given its toxicity profile?

- Methodological Answer :

- Toxicity Mitigation : Use fume hoods and PPE (gloves, lab coats) due to mutagenicity risks (reported at 42 µmol/L in in vitro assays) .

- Decomposition Risks : Avoid heating above 200°C to prevent emission of NO and SO gases. Store at 0–6°C in airtight containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?

- Methodological Answer :

- Controlled Experiments : Systematically test reactivity in buffered solutions (pH 3–10) using kinetic studies. For example, sulfonamide hydrolysis rates increase above pH 7 due to nucleophilic attack by hydroxide ions .

- Data Reconciliation : Cross-validate results with computational models (e.g., DFT calculations for transition-state energies) .

Q. What strategies optimize experimental design for studying this compound’s interactions with biological targets?

- Methodological Answer :

- Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to identify IC values in enzyme inhibition assays.

- Negative Controls : Include structurally analogous compounds (e.g., non-acetylated sulfonamides) to isolate the acetyl group’s role in binding .

- Statistical Frameworks : Apply ANOVA to assess significance across replicates, addressing variability in biological systems .

Q. How can computational modeling predict the compound’s solubility and permeability for drug development studies?

- Methodological Answer :

- QSAR Models : Train models using descriptors like logP (calculated ~1.8) and polar surface area (~90 Å) to predict bioavailability.

- Molecular Dynamics Simulations : Simulate solvation in water/octanol systems to estimate partition coefficients .

Q. What advanced analytical techniques address discrepancies in purity assessments between HPLC and mass spectrometry?

- Methodological Answer :

- Hyphenated Techniques : Use LC-MS to correlate retention times with molecular ion peaks (e.g., [M+H] at m/z 378.48) .

- Ion Suppression Checks : Analyze matrix effects by spiking samples with internal standards (e.g., deuterated analogs) .

Data Contradiction Analysis Framework

Key Takeaways for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.